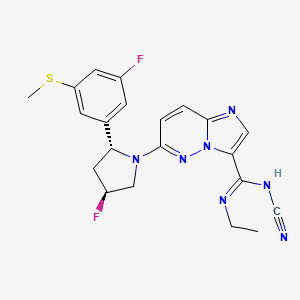
Trk-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trk-IN-17 is a potent inhibitor of tropomyosin receptor kinase (TRK), a member of the receptor tyrosine kinase family. TRK is activated by neurotrophic factors, which are soluble growth factors including nerve growth factor, brain-derived neurotrophic factor, neurotrophic factor-3, and neurotrophic factor-4/5. This compound has shown potential for cancer research due to its ability to inhibit TRK activity .
Preparation Methods
The preparation of Trk-IN-17 involves synthetic routes that include the use of various reagents and reaction conditions. One method involves the synthesis of substituted [1,2,4] triazolo [4,3-a] pyrazine derivatives, which exhibit TRK kinase inhibitory activity. The preparation method includes the use of pharmaceutically acceptable salts, hydrates, solvates, and isotopic compounds . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Trk-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted analogs of this compound .
Scientific Research Applications
Trk-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the inhibition of TRK activity, which is implicated in various types of cancer. It is also used in the development of targeted therapies for TRK fusion-positive cancers. Additionally, this compound is employed in the study of neurotrophic signaling pathways and their role in neuronal development and survival .
Mechanism of Action
The mechanism of action of Trk-IN-17 involves the inhibition of TRK activity by competing with adenosine triphosphate (ATP) for binding to the kinase domain of TRK receptors. This inhibition prevents the activation of downstream signaling pathways, including the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways. By inhibiting these pathways, this compound suppresses cancer cell proliferation and promotes apoptosis, leading to the reduction of tumor volume .
Comparison with Similar Compounds
Trk-IN-17 is unique among TRK inhibitors due to its specific structure and binding affinity. Similar compounds include larotrectinib and entrectinib, which are also TRK inhibitors used in cancer therapy. this compound may exhibit different pharmacokinetic properties and efficacy profiles compared to these compounds. The uniqueness of this compound lies in its potential for targeted cancer therapy and its ability to inhibit TRK activity with high specificity .
Properties
Molecular Formula |
C21H21F2N7S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-cyano-N'-ethyl-6-[(2R,4S)-4-fluoro-2-(3-fluoro-5-methylsulfanylphenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboximidamide |
InChI |
InChI=1S/C21H21F2N7S/c1-3-25-21(27-12-24)18-10-26-19-4-5-20(28-30(18)19)29-11-15(23)9-17(29)13-6-14(22)8-16(7-13)31-2/h4-8,10,15,17H,3,9,11H2,1-2H3,(H,25,27)/t15-,17+/m0/s1 |
InChI Key |
XSAZBCHAGYBUBI-DOTOQJQBSA-N |
Isomeric SMILES |
CCN=C(C1=CN=C2N1N=C(C=C2)N3C[C@H](C[C@@H]3C4=CC(=CC(=C4)SC)F)F)NC#N |
Canonical SMILES |
CCN=C(C1=CN=C2N1N=C(C=C2)N3CC(CC3C4=CC(=CC(=C4)SC)F)F)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


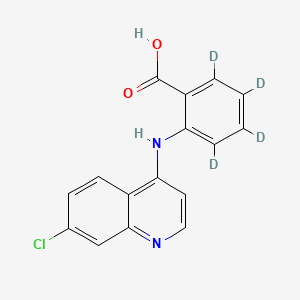
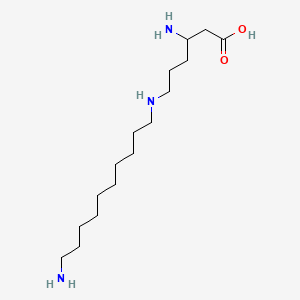
![3-[(3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12418955.png)
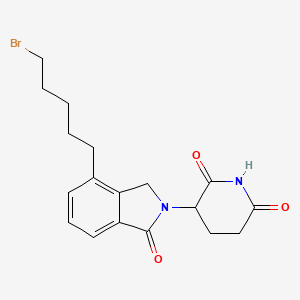

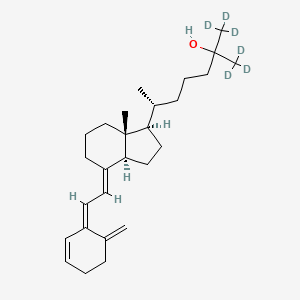
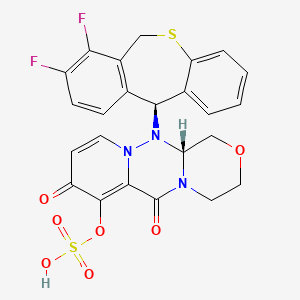
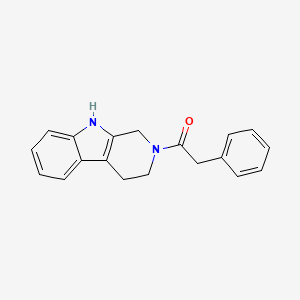



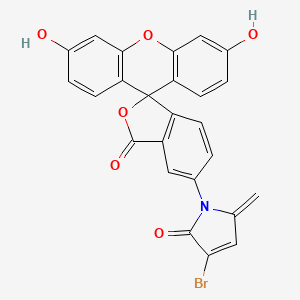
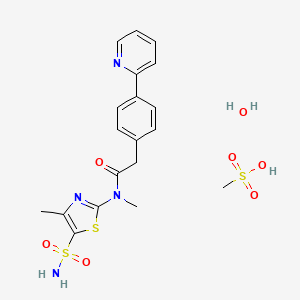
![(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B12419022.png)
